N-(2-Methylbenzyl)thietan-3-amine
Description
N-(2-Methylbenzyl)thietan-3-amine is a thietane derivative featuring a 2-methylbenzyl substituent on the nitrogen atom of the 3-amino thietane core. This article compares it with similar thietan-3-amine derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.
Properties
Molecular Formula |
C11H15NS |
|---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H15NS/c1-9-4-2-3-5-10(9)6-12-11-7-13-8-11/h2-5,11-12H,6-8H2,1H3 |
InChI Key |
BIUZFLVRNCHSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides .
Industrial Production Methods
Industrial production methods for N-(2-Methylbenzyl)thietan-3-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbenzyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(2-Methylbenzyl)thietan-3-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s structural features make it a candidate for studying sulfur-containing biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methylbenzyl)thietan-3-amine involves its interaction with molecular targets through its functional groups. The sulfur atom in the thietane ring can participate in various chemical reactions, while the benzylamine moiety can interact with biological receptors or enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Thietan-3-amine Derivatives
Key Compounds for Comparison
The following table summarizes structurally related thietan-3-amine derivatives identified in the evidence:
Substituent Effects on Physicochemical Properties
- Alkyl vs. Aromatic Substituents: The 2-methylbenzyl group in the target compound introduces aromaticity, likely increasing lipophilicity compared to purely aliphatic analogs like N-(3-Methylbutyl)thietan-3-amine. This could enhance membrane permeability in biological systems but may also reduce solubility in aqueous media.
Molecular Weight Trends :
- Increasing alkyl chain length correlates with higher molecular weight (e.g., 159.29 → 187.35 g/mol for N-(3-Methylbutyl) vs. N-(5-Methylhexan-2-yl) derivatives) . The 2-methylbenzyl group would add ~105 g/mol (benzyl: C₇H₇, ~91 g/mol + methyl: ~15 g/mol), suggesting a molecular weight of ~220–230 g/mol for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
